Cas no 1805963-85-2 (5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile)

5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring bromo, difluoromethyl, and trifluoromethyl substituents, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for synthesizing complex molecules. The presence of the acetonitrile group further expands its versatility in nucleophilic substitution and cyclization reactions. This compound is particularly advantageous in the development of bioactive compounds due to its electron-withdrawing properties and stability under various reaction conditions. Its high purity and well-defined structure ensure reproducibility in synthetic applications, supporting advancements in medicinal chemistry and crop protection.
5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile structure
1805963-85-2 structure
Product name:5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile
CAS No:1805963-85-2
MF:C9H4BrF5N2
MW:315.03747844696
CID:4867805

5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile
    • Inchi: 1S/C9H4BrF5N2/c10-5-3-17-7(8(11)12)4(1-2-16)6(5)9(13,14)15/h3,8H,1H2
    • InChI Key: FNDMVVBCAFRCMO-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(F)F)C(CC#N)=C1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • XLogP3: 2.7
  • Topological Polar Surface Area: 36.7

5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029052181-1g
5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile
1805963-85-2 97%
1g
$1,579.40 2022-04-01

Additional information on 5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile

5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile: A Comprehensive Overview

The compound 5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile, identified by the CAS No. 1805963-85-2, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with bromine, difluoromethyl, trifluoromethyl, and acetonitrile groups. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical research and development.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the field of organic electronics. The trifluoromethyl group, known for its strong electron-withdrawing effect, significantly enhances the molecule's ability to stabilize charges, which is crucial for applications in semiconducting polymers and light-emitting diodes (LEDs). Additionally, the bromine substituent contributes to the molecule's stability under high-energy conditions, making it suitable for use in high-performance electronic devices.

In the context of pharmaceutical research, this compound has shown promise as a potential lead molecule for drug discovery. Its structure allows for precise modulation of biological activity through strategic substitution patterns. For instance, the acetonitrile group can act as a bioisostere for more complex functional groups, enabling researchers to explore novel therapeutic targets without compromising molecular stability. Recent findings suggest that this compound may play a role in inhibiting specific enzymes involved in metabolic disorders, although further studies are required to confirm its efficacy.

The synthesis of 5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the bromination of a pyridine derivative, followed by selective fluorination to introduce the difluoromethyl and trifluoromethyl groups. The final step involves the introduction of the acetonitrile group through a nucleophilic substitution reaction. This synthesis pathway has been optimized to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both research and industrial applications.

From an environmental perspective, this compound has been evaluated for its potential impact on ecosystems. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, suggesting that it may be suitable for use in environmentally friendly chemical processes. However, further research is needed to assess its long-term persistence in natural systems and its potential for bioaccumulation.

In conclusion, 5-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetonitrile represents a cutting-edge advancement in organic chemistry. Its unique structure and versatile properties make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is poised to play an increasingly important role in shaping the future of chemical innovation.

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